Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18312181
InChI: InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3
SMILES:
Molecular Formula: C19H26ClN5O6
Molecular Weight: 455.9 g/mol

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate

CAS No.:

Cat. No.: VC18312181

Molecular Formula: C19H26ClN5O6

Molecular Weight: 455.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate -

Specification

Molecular Formula C19H26ClN5O6
Molecular Weight 455.9 g/mol
IUPAC Name ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate
Standard InChI InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3
Standard InChI Key WYARDCMDIOYYPX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate (molecular formula: C₁₉H₂₆ClN₅O₆, molecular weight: 455.9 g/mol) features a purine scaffold substituted at three critical positions:

  • 6-position: A chlorine atom, which enhances electrophilic reactivity and influences binding interactions with biological targets.

  • 2-position: Dual Boc-protected amino groups, providing steric protection during synthetic modifications while allowing deprotection for subsequent functionalization.

  • 9-position: An ethyl ester-linked acetate moiety, which improves solubility and serves as a handle for prodrug strategies.

The IUPAC name—ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate—reflects its hierarchical substitution pattern.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₆ClN₅O₆
Molecular Weight455.9 g/mol
IUPAC NameEthyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate
CAS NumberNot publicly disclosed
XLogP3-AAEstimated 3.2 (calculated)

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate involves multistep functionalization of the purine core :

  • Purine Chlorination: Introduction of chlorine at the 6-position via electrophilic substitution, often using POCl₃ or PCl₅ under anhydrous conditions .

  • Amino Protection: Sequential Boc protection of the 2-amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine.

  • Esterification: Coupling of the ethyl acetate side chain through Mitsunobu or Steglich esterification, typically employing DCC (N,N'-dicyclohexylcarbodiimide) and DMAP .

Critical challenges include maintaining regioselectivity during chlorination and preventing premature deprotection of Boc groups under acidic or basic conditions.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1ChlorinationPOCl₃, DMF, 80°C, 6h72
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT, 12h85
3EsterificationEthyl glycolate, DCC, DMAP, THF68

Industrial Production Considerations

Scale-up necessitates optimizing solvent systems (e.g., switching from THF to toluene for cost efficiency) and implementing continuous flow reactors to enhance heat transfer during exothermic steps. Catalytic recycling and green chemistry principles (e.g., replacing POCl₃ with HCl/NaNO₂ mixtures) remain areas for innovation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL in water) due to its hydrophobic Boc groups but demonstrates improved solubility in polar aprotic solvents like DMSO (50–100 mg/mL) . Stability studies indicate degradation <5% under nitrogen at −20°C over 12 months but significant hydrolysis of the ethyl ester in aqueous buffers (pH 7.4, t₁/₂ = 8h).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45 (s, 18H, Boc CH₃), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 4.95 (s, 2H, NCH₂CO), 8.15 (s, 1H, purine H-8).

  • HRMS: m/z calculated for C₁₉H₂₆ClN₅O₆ [M+H]⁺: 456.1549; found: 456.1553.

TargetProposed MechanismAnalogous Compound
Viral RdRpCompetitive inhibition of RNA elongation6′-Fluoroaristeromycin
SAH HydrolaseAllosteric stabilization of inactive formAdenosine derivatives
DNA Polymerase θChain termination via Cl− steric clashCladribine

Future Research Directions

  • Biological Screening: Prioritize enzymatic assays against RdRp and SAH hydrolase to validate dual-target antiviral potential .

  • Prodrug Optimization: Evaluate ethyl ester cleavage kinetics in human plasma and liver microsomes to guide formulation.

  • Green Synthesis: Develop catalytic chlorination methods to replace stoichiometric POCl₃, reducing environmental impact.

  • Crystallographic Studies: Resolve X-ray structures of target complexes to inform structure-based drug design .

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